molecular formula C15H12ClN5O B13362663 N-(2-chloro-3-pyridinyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

N-(2-chloro-3-pyridinyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13362663
M. Wt: 313.74 g/mol
InChI Key: YBSNCDRFAJOCDA-UHFFFAOYSA-N
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Description

N-(2-chloro-3-pyridinyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in various fields such as agriculture, medicine, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-3-pyridinyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyridinyl and methylphenyl groups: These groups can be introduced through nucleophilic substitution reactions using suitable halogenated precursors.

    Final coupling reaction: The carboxamide group is introduced through an amide coupling reaction using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-3-pyridinyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify certain functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridinyl and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As a component in the formulation of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chloro-3-pyridinyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity and leading to the desired therapeutic effect. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-3-pyridinyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide
  • N-(2-chloro-3-pyridinyl)-1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxamide
  • N-(2-chloro-3-pyridinyl)-1-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide

Uniqueness

N-(2-chloro-3-pyridinyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the 4-methylphenyl group, in particular, may influence its reactivity and interaction with biological targets compared to other similar compounds.

Properties

Molecular Formula

C15H12ClN5O

Molecular Weight

313.74 g/mol

IUPAC Name

N-(2-chloropyridin-3-yl)-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C15H12ClN5O/c1-10-4-6-11(7-5-10)21-9-18-14(20-21)15(22)19-12-3-2-8-17-13(12)16/h2-9H,1H3,(H,19,22)

InChI Key

YBSNCDRFAJOCDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=C(N=CC=C3)Cl

Origin of Product

United States

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